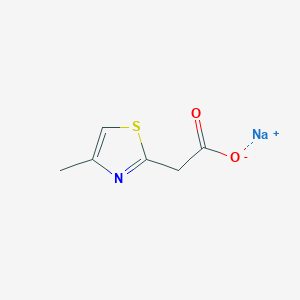

Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(4-methyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.Na/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEZRGOLVACBTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1,3-Thiazole Core

The formation of the thiazole (B1198619) ring is a fundamental step, and various synthetic routes have been developed to achieve this with efficiency and control over substitution patterns.

The most traditional and widely recognized method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. nih.govsynarchive.com This reaction involves the cyclization of an α-halocarbonyl compound with a compound containing a thioamide functional group, such as thiourea (B124793) or its derivatives. nih.govresearchgate.net In the context of synthesizing a 4-methyl-1,3-thiazole core, an α-haloketone like chloroacetone (B47974) or bromoacetone (B165879) serves as the key starting material.

The general mechanism proceeds through the initial nucleophilic attack of the sulfur atom from the thiourea onto the carbonyl-adjacent carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular condensation reaction, where the nitrogen atom attacks the carbonyl carbon, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic thiazole ring. This method is robust and can be used to produce a variety of 2-amino-4-methylthiazole (B167648) derivatives, which are versatile precursors for further functionalization. researchgate.net Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| α-Haloketone | Thiourea/Thioamide | Varies (e.g., Methanol, 90 °C, Microwave) | 2-Aminothiazole derivative | nih.gov |

| 2-Bromoacetophenones | Thiourea | Solvent-free | 2-Aminothiazole | organic-chemistry.org |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 1-Butanol, Reflux | Hantzsch thiazole derivative | mdpi.com |

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed for thiazole synthesis. researchgate.net These strategies combine several reaction steps into a single operation without isolating intermediates, offering significant advantages in terms of atom economy and time savings. ijcce.ac.ir

One such approach involves a three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides. acs.org For instance, novel thiazole scaffolds have been fabricated through the reaction of an α-halo carbonyl, thiosemicarbazide, and phthalic anhydride (B1165640) in a single pot. acs.org Another efficient one-pot, three-component procedure for synthesizing Hantzsch thiazole derivatives involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com These MCRs provide rapid access to complex and diversely substituted thiazole derivatives, which can then be modified to yield the desired target compound. ijcce.ac.iriau.ir

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Reference(s) |

| α-Halo carbonyl | Thiosemicarbazide | Anhydride | NiFe₂O₄ NPs / Ethanol:Water | Thiazole scaffold | acs.org |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | Silica supported tungstosilisic acid / 1-Butanol | Substituted Hantzsch thiazole | mdpi.com |

| Primary amines | Isothiocyanates | Alkyl bromides | Nanorod ZnO / Solvent-free | 1,3-Thiazole derivative | rsc.org |

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. In thiazole synthesis, this has led to the development of novel catalytic systems that promote efficiency while minimizing environmental impact. Green chemistry approaches include the use of reusable catalysts, safer solvents like water or polyethylene (B3416737) glycol (PEG), and energy-efficient techniques such as ultrasound or microwave irradiation. researchgate.netbepls.com

Several catalytic systems have been reported:

Reusable Nanoparticles : Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been successfully employed as a reusable catalyst for the one-pot, three-component synthesis of thiazole derivatives in an ethanol:water solvent system. acs.org

Biocatalysts : Chitosan (B1678972) (Cs) and its derivatives, such as terephthalohydrazide Cs Schiff's base hydrogel (TCsSB), have been investigated as eco-friendly, biodegradable biocatalysts. nih.govacs.org These catalysts have shown high efficacy, especially under ultrasound irradiation, offering mild reaction conditions and high yields. nih.govacs.org

Silica Supported Catalysts : Silica-supported tungstosilisic acid has proven to be an efficient and recoverable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives, working well under both conventional heating and ultrasonic irradiation. mdpi.com

These catalytic methods often result in shorter reaction times, higher yields, and simpler work-up procedures, aligning with the principles of green chemistry. mdpi.comnih.gov

| Catalyst | Reaction Type | Green Aspects | Reference(s) |

| NiFe₂O₄ Nanoparticles | One-pot, three-component synthesis | Reusable catalyst, Ethanol:Water solvent | acs.org |

| Chitosan (Cs) / TCsSB | Cyclization | Biocatalyst, Ultrasound irradiation, Mild conditions | nih.govacs.org |

| Silica supported tungstosilisic acid | One-pot, multi-component synthesis | Reusable catalyst, Ultrasonic irradiation option | mdpi.com |

Functionalization and Derivatization at the 2-Position of the 4-Methyl-1,3-thiazole Ring

Once the 4-methyl-1,3-thiazole core is assembled, the next critical stage is the introduction of the acetate (B1210297) functional group at the C2 position. This carbon is a common site for functionalization due to its reactivity.

The direct synthesis of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is typically achieved by the saponification of a corresponding ester precursor, such as Methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate. biosynth.com Saponification is a well-established hydrolysis reaction where an ester is treated with a strong base, like sodium hydroxide, to yield the sodium salt of the carboxylic acid (a carboxylate) and the corresponding alcohol.

The synthesis of the ester precursor itself can be accomplished through various condensation reactions. A common strategy involves using a pre-functionalized 2-substituted 4-methylthiazole. For example, a 2-amino-4-methylthiazole can be converted into a 2-halo-4-methylthiazole, which can then undergo a palladium-catalyzed cross-coupling reaction with a suitable acetate-containing nucleophile. Alternatively, condensation of thioamides with α-haloketones can provide a route to functionalized thiazoles. nih.gov The Claisen-Schmidt condensation reaction, for example, is used to synthesize thiazole-based chalcones by reacting a thiazole derivative with aromatic aldehydes. mdpi.com

Alkylation and acylation are fundamental reactions for the derivatization of the thiazole ring, enabling the introduction of various functional groups. The C2 position of the thiazole ring is susceptible to deprotonation by a strong base to form a nucleophilic organometallic species, which can then react with electrophiles like alkyl halides or acyl chlorides.

Alkylation : This process involves adding an alkyl group to the thiazole ring. For instance, the sequential alkylation of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione with alkyl iodides has been demonstrated as a method to form thiazolium salts, which are precursors for other derivatives. nih.gov Direct arylation, a related process, can be achieved at the C5 position using palladium catalysts. researchgate.net

Acylation : This involves the introduction of an acyl group (R-C=O). A relevant example is the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetyl chloride, which results in the acylation of the fused ring system. nih.gov Such reactions are crucial for building more complex molecules from the basic thiazole scaffold.

These functionalization reactions provide a versatile toolkit for modifying the 4-methyl-1,3-thiazole core, allowing for the synthesis of a wide array of derivatives, including the precursors necessary for producing this compound.

Coupling Reactions for Complex Thiazole-Containing Structures

The functionalization of the thiazole core through the formation of new carbon-carbon or carbon-heteroatom bonds is crucial for creating complex molecular architectures. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the precise addition of various substituents to the thiazole ring. numberanalytics.com

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, and Negishi reactions. numberanalytics.com These methods typically involve a thiazole derivative that has been functionalized with a reactive group, such as a boronic acid/ester (for Suzuki-Miyaura), a stannane (B1208499) (for Stille), or an organozinc reagent (for Negishi). This functionalized thiazole is then reacted with a coupling partner, usually an aryl or alkyl halide, in the presence of a palladium or nickel catalyst. numberanalytics.com For instance, 5-bromo substituted thiazoles can be used as building blocks for introducing olefinic or triple bond structures through Suzuki, Heck, or Sonogashira cross-coupling reactions. researchgate.net

A direct C-H bond arylation, catalyzed by copper, represents another efficient method. This approach allows for the coupling of thiazoles with aryl iodides without the need for pre-functionalizing the thiazole ring, offering a more atom-economical route. organic-chemistry.org

Table 1: Common Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization numberanalytics.com

Stereoselective Synthesis Approaches for Chiral Thiazole Derivatives

While this compound itself is not a chiral molecule, the development of stereoselective methods is vital for synthesizing chiral thiazole derivatives, which are significant in medicinal chemistry. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, which is often critical for its biological activity.

One documented approach involves the reaction of active methylene (B1212753) compounds with reagents like phenylisothiocyanate and α-haloketones. nih.gov For example, the reaction between ethyl cyanoacetate, phenylisothiocyanate, and chloroacetone in a basic medium can lead to the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate. nih.govdntb.gov.ua The stereochemistry of such products can be definitively established using techniques like X-ray crystallography. nih.govdntb.gov.ua

Another strategy involves the dehydrogenation of a thiazolidine (B150603) precursor. For instance, a chiral aldehyde can be reacted with cystine methyl ester to form a thiazolidine. Subsequent dehydrogenation using catalysts like nickel peroxide or manganese (IV) oxide can yield the chiral thiazole system. ijper.org These methods highlight the importance of catalyst and reagent selection in controlling the stereochemical outcome of the synthesis.

Optimization of Reaction Conditions and Yields in Thiazole Synthesis

Optimizing reaction conditions is essential for making the synthesis of thiazoles practical, cost-effective, and environmentally friendly. Research in this area focuses on improving reaction yields, reducing reaction times, and employing milder or greener conditions. The Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide, is a frequent subject of such optimization studies. ijper.orgmdpi.com

Several factors are manipulated to enhance synthesis efficiency:

Catalysts: A variety of catalysts have been explored. Brønsted acids have been used to promote thiazole synthesis from benzylamines, acetophenones, and sulfur powder under metal-free conditions. researchgate.net Silica-supported tungstosilicic acid has proven effective as a reusable catalyst in one-pot, multi-component procedures. mdpi.com In a notable green chemistry approach, a recyclable cross-linked chitosan hydrogel has been used as a biocatalyst. mdpi.com

Solvents and Reaction Media: The choice of solvent can significantly impact the reaction. Environmentally benign options like water, PEG-400, and glycerol (B35011) are increasingly being used. bepls.com Solvent-free conditions, where reactants are ground together and heated, also represent a green alternative. bepls.com

Energy Sources: To shorten reaction times, alternative energy sources are employed. Microwave irradiation and ultrasonic irradiation have been successfully used to accelerate the synthesis of thiazole derivatives, often leading to higher yields in significantly less time compared to conventional heating. mdpi.commdpi.combepls.com

Optimization studies often involve systematically varying parameters such as temperature, solvent, and catalyst amount to find the ideal conditions for a specific transformation. mdpi.com For example, the synthesis of novel thiazoles using a chitosan hydrogel catalyst was enhanced by using ultrasonic irradiation, which led to high yields under mild conditions and allowed the catalyst to be reused multiple times without significant loss of efficiency. mdpi.com

Table 2: Comparison of Conditions for Hantzsch Thiazole Synthesis

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Sodium (4-methyl-1,3-thiazol-2-yl)acetate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure. The analysis is typically performed in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, three distinct signals are predicted, each corresponding to a chemically unique set of protons. Due to the absence of adjacent protons, all signals are expected to appear as singlets.

Thiazole (B1198619) Proton (H-5): A single proton is attached to the C-5 carbon of the thiazole ring. Its chemical shift is influenced by the aromatic character of the ring and the presence of adjacent sulfur and nitrogen atoms. In related 4-methylthiazole structures, this proton typically resonates in the downfield region. nih.gov

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are chemically equivalent. Situated between the electron-withdrawing thiazole ring at C-2 and the carboxylate group, their signal is expected to appear in the midfield region.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to C-4 of the thiazole ring are expected to produce a sharp singlet in the upfield region of the spectrum. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Thiazole) | ~6.9 - 7.2 | Singlet (s) | 1H |

| -CH₂- (Methylene) | ~3.8 - 4.1 | Singlet (s) | 2H |

| -CH₃ (Methyl) | ~2.4 - 2.6 | Singlet (s) | 3H |

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For the symmetric structure of this compound, six distinct signals are anticipated.

Carboxylate Carbon (-COO⁻): This carbon, lacking any attached protons, is expected to appear as a low-intensity signal in the most downfield region of the spectrum, typical for carboxylate salts. hmdb.ca

Thiazole Ring Carbons (C-2, C-4, C-5): The three carbon atoms of the thiazole ring are in different electronic environments. C-2, bonded to both sulfur and nitrogen and the acetate (B1210297) side chain, is expected to be the most downfield of the ring carbons. C-4, bonded to nitrogen and the methyl group, will also be significantly downfield. C-5, situated between the sulfur atom and the methyl-substituted carbon, is expected to be the most upfield of the ring carbons. Data from 4-methylthiazole itself shows C-2 at ~152 ppm, C-4 at ~153 ppm, and C-5 at ~113 ppm. nih.govchemicalbook.com

Methylene Carbon (-CH₂-): This carbon's resonance will appear in the midfield region.

Methyl Carbon (-CH₃): The methyl carbon will give rise to a signal in the upfield region of the spectrum, characteristic of aliphatic carbons. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COO⁻ (Carboxylate) | ~170 - 175 |

| C-2 (Thiazole) | ~160 - 165 |

| C-4 (Thiazole) | ~150 - 155 |

| C-5 (Thiazole) | ~110 - 115 |

| -CH₂- (Methylene) | ~40 - 45 |

| -CH₃ (Methyl) | ~15 - 20 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Since all proton environments in this compound are isolated from each other by quaternary carbons or heteroatoms, no cross-peaks would be expected in the COSY spectrum. This lack of correlation would serve as strong evidence for the proposed isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would be expected to show correlations between the H-5 signal and the C-5 carbon signal, the methylene proton signal and the methylene carbon signal, and the methyl proton signal and the methyl carbon signal.

The methylene (-CH₂-) protons showing a correlation to the thiazole C-2 and the carboxylate carbon (-COO⁻), unequivocally linking the acetate moiety to the ring.

The methyl (-CH₃) protons showing correlations to the thiazole C-4 and C-5, confirming its position on the ring.

The thiazole proton (H-5) showing correlations to C-4 and the methyl carbon, further solidifying the ring substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint and identifying the functional groups present.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Carboxylate Anion (COO⁻) Stretches: The most prominent features in the spectrum would be the strong absorption bands from the carboxylate group. Unlike a carboxylic acid which shows a sharp C=O stretch around 1700-1760 cm⁻¹, the carboxylate anion exhibits two distinct bands: a strong asymmetric stretching vibration typically found between 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration between 1400-1440 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring gives rise to several bands. C=N and C=C stretching vibrations within the ring are expected in the 1650-1450 cm⁻¹ region. mdpi.comcdnsciencepub.com

C-H Vibrations: Aromatic-like C-H stretching from the proton on the thiazole ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the methyl and methylene groups would be observed in the 1375-1465 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Thiazole) | ~3100 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃, -CH₂) | ~3000 - 2850 | Medium |

| Carboxylate Asymmetric Stretch (COO⁻) | ~1610 - 1550 | Strong |

| Thiazole Ring Stretches (C=N, C=C) | ~1600 - 1450 | Medium-Variable |

| Carboxylate Symmetric Stretch (COO⁻) | ~1440 - 1400 | Medium-Strong |

| Aliphatic C-H Bending (-CH₃, -CH₂) | ~1465 - 1375 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. As an ionic salt, this compound is non-volatile and not suitable for techniques like electron ionization (EI). It would typically be analyzed using soft ionization techniques like Electrospray Ionization (ESI). The analysis would likely focus on the corresponding anion, (4-methyl-1,3-thiazol-2-yl)acetate, or the protonated free acid in positive ion mode. The molecular weight of the free acid (C₆H₇NO₂S) is 173.02 g/mol .

In a tandem MS (MS/MS) experiment, the molecular ion would be selected and fragmented to reveal structural details. wikipedia.org Key fragmentation pathways for the free acid would include:

Loss of a Carboxyl Radical: Cleavage of the C-C bond can lead to the loss of the •COOH radical (45 Da), a common fragmentation for carboxylic acids. libretexts.org

Decarboxylation: A primary fragmentation pathway would be the loss of carbon dioxide (CO₂, 44 Da), resulting in a prominent fragment ion.

Side-Chain Cleavage: Fission of the bond between the methylene carbon and the thiazole ring (C2-CH₂) would result in fragments corresponding to both the thiazole-containing portion and the acetate portion.

Ring Fragmentation: At higher energies, the stable thiazole ring can undergo cleavage, leading to smaller, characteristic fragments.

Table 4: Predicted Key Mass Fragments for (4-methyl-1,3-thiazol-2-yl)acetic acid

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 174 | [M+H]⁺ | Protonated Molecular Ion |

| 172 | [M-H]⁻ | De-protonated Molecular Ion |

| 129 | [M-CO₂H]⁺ | Loss of carboxyl radical |

| 130 | [M-CO₂]⁺• | Decarboxylation |

| 114 | [C₄H₄NS]⁺ | Cleavage of CH₂-COOH |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. However, a comprehensive search of available scientific literature and crystallographic databases reveals that a complete single-crystal X-ray diffraction analysis for this compound has not been reported.

For a definitive understanding of the solid-state structure of this compound, experimental determination via single-crystal X-ray diffraction would be necessary. Such an analysis would provide the following key parameters, which are typically presented in a crystallographic data table:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Exemplary) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are placeholders and would need to be determined experimentally.

A detailed analysis of the crystal structure would elucidate the coordination of the sodium ion with the carboxylate group of the (4-methyl-1,3-thiazol-2-yl)acetate anion. It would also reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking between the thiazole rings, which would govern the packing of the molecules in the crystal lattice. This information is fundamental for correlating the solid-state structure with the compound's bulk properties, such as solubility and stability. Without experimental data, any discussion on the precise solid-state structure of this compound remains speculative.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.govresearchgate.netekb.eg By calculating the electron density, DFT can predict a wide range of molecular properties, from optimized geometry to spectroscopic signatures. For thiazole (B1198619) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), have been employed to elucidate their structural and electronic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the potential for intramolecular charge transfer. malayajournal.orgresearchgate.netnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org This charge transfer is a key aspect of the molecule's electronic behavior. researchgate.net In studies of various thiazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. malayajournal.org DFT calculations for related thiazole compounds have shown that the introduction of different substituents can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Properties for Thiazole Derivatives

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.28 | Energy of the Highest Occupied Molecular Orbital. malayajournal.org |

| ELUMO | -1.27 | Energy of the Lowest Unoccupied Molecular Orbital. malayajournal.org |

| Energy Gap (ΔE) | 4.01 | Indicates the molecule's excitability and chemical reactivity. malayajournal.org |

| Ionization Potential (I) | 5.28 | The energy required to remove an electron (approximated as -EHOMO). |

Note: Data are representative values based on DFT calculations for similar imidazole and thiazole derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. malayajournal.org

For thiazole-containing compounds, MEP analysis typically reveals that the negative potential is concentrated around electronegative atoms like oxygen and nitrogen. nih.gov In the case of Sodium (4-methyl-1,3-thiazol-2-yl)acetate, the oxygen atoms of the acetate (B1210297) group and the nitrogen atom of the thiazole ring would be expected to be the most electron-rich regions (red). Conversely, the hydrogen atoms would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. malayajournal.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

DFT calculations are widely used to predict vibrational (FT-IR and Raman) and NMR spectra. nih.gov By calculating the vibrational frequencies and chemical shifts of a molecule's optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data serves as a powerful method for structural confirmation and detailed assignment of spectral bands. researchgate.netresearchgate.net

For novel thiazole derivatives, theoretical calculations have shown good correlation with experimental results. researchgate.net For instance, the calculated vibrational frequencies for C-H, C=N, and C-S stretching modes in thiazole rings generally align well with the bands observed in experimental FT-IR spectra after applying a scaling factor to account for theoretical approximations and anharmonicity. researchgate.net Similarly, calculated 1H and 13C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. nih.govmdpi.com

Table 2: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies for a Thiazole Derivative

| Vibrational Mode | Theoretical Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | 3086 | 3032 | Stretching vibration of C-H bonds in the thiazole ring. researchgate.net |

| C-H stretch (methyl) | 2963 | 2952 | Asymmetric stretching of C-H bonds in the methyl group. researchgate.net |

| C=N stretch | 1523 | 1541 | Stretching vibration of the carbon-nitrogen double bond in the thiazole ring. researchgate.net |

Note: The data presented are representative values from studies on similar thiazole-containing molecules and serve for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents. researchgate.netijddd.com

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netmdpi.comnih.gov QSAR studies on various series of thiazole compounds have been conducted to understand the structural requirements for these activities. researchgate.netnih.gov These models often use a combination of electronic, steric, and hydrophobic descriptors to correlate with biological endpoints like IC50 values. For example, a 3D-QSAR study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as inhibitors of Methionine Aminopeptidases yielded a model with high predictive power (R² > 0.9). researchgate.net Such models can be invaluable in the rational design of novel thiazole-based drugs. researchgate.net

Table 3: Example of a Hypothetical QSAR Model for Thiazole Derivatives

| Dependent Variable | Model Equation | Statistical Significance |

|---|

Note: This table represents a hypothetical QSAR model to illustrate the concept. R² is the coefficient of determination, and Q² is the cross-validated R².

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it is possible to identify specific close contacts between atoms. nih.govnih.gov

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazole Derivative

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 30.1 | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |

| N···H/H···N | 20.8 | Indicates hydrogen bonding or close contacts involving nitrogen and hydrogen. nih.gov |

| O···H/H···O | 16.8 | Suggests the presence of hydrogen bonds involving oxygen. nih.gov |

| S···H/H···S | 15.4 | Close contacts involving sulfur and hydrogen atoms. nih.gov |

| C···H/H···C | 7.6 | van der Waals interactions between carbon and hydrogen. nih.gov |

Note: Data are compiled from Hirshfeld analyses of different thiazole-containing crystal structures to illustrate typical interaction contributions.

Mechanistic Insights into Biological Activities in Vitro and Pre Clinical Studies

General Biological Activity Mechanisms Associated with Thiazole (B1198619) Scaffolds

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a versatile pharmacophore that contributes to the biological activity of numerous compounds. nih.govijrpr.com Its capacity to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking allows for effective binding to the active sites of enzymes and receptors. ijrpr.com This structural feature is present in over 18 FDA-approved drugs and a host of experimental therapeutic agents. nih.gov

The biological activities of thiazole derivatives are diverse, encompassing antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.goveurekaselect.com The specific activity is largely dictated by the nature and position of substituents on the thiazole ring. analis.com.my These substituents modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influence its pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of different functional groups can enhance the compound's ability to penetrate cell membranes or improve its affinity for a particular biological target. analis.com.my

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

Thiazole derivatives have demonstrated significant potential as antimicrobial agents, with various mechanisms contributing to their efficacy against a broad spectrum of pathogens.

The antimicrobial activity of thiazole compounds is typically assessed in vitro using standardized methodologies. The agar disk-diffusion method is a common qualitative technique to screen for antimicrobial potential. ijrpr.com Quantitative methods, such as the microdilution method, are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov These assays are performed against a panel of clinically relevant bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.gov

A key mechanism underlying the antimicrobial action of some thiazole derivatives is the inhibition of essential microbial enzymes. For instance, certain thiazole compounds have been shown to target tyrosyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. nih.gov Others are proposed to inhibit type IIA topoisomerases, which are involved in DNA replication and repair. nih.gov In the context of antifungal activity, sterol 14-alpha demethylase, an enzyme vital for fungal cell membrane integrity, has been identified as a potential target. nih.gov Furthermore, some thiazole derivatives have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in microorganisms. nih.gov

Mechanisms of Anti-inflammatory and Analgesic Effects of Thiazole Derivatives

The anti-inflammatory and analgesic properties of thiazole derivatives are often attributed to their ability to modulate key pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. ijrpr.com These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX and LOX, thiazole compounds can effectively reduce inflammation and associated pain. ijrpr.com

Mechanisms of Anticonvulsant Activity of Thiazole Compounds

While the precise mechanisms are still under investigation, the anticonvulsant activity of certain thiazole derivatives is thought to involve their interaction with central nervous system targets. The structural features of the thiazole ring may allow these compounds to modulate the activity of ion channels or neurotransmitter systems implicated in seizure activity. nih.goveurekaselect.com Further research is needed to fully elucidate the molecular targets responsible for the anticonvulsant effects of this class of compounds.

Mechanisms of Anticancer Activity (e.g., Cellular Cytotoxicity, Molecular Targeting)

Thiazole-containing compounds have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to inhibit tumor growth and proliferation. mdpi.com

Cellular Cytotoxicity: Many thiazole derivatives demonstrate direct cytotoxic effects on cancer cells. mdpi.com In vitro studies using assays like the MTT assay have shown that these compounds can induce cell death in various cancer cell lines, including those from breast and liver cancers. mdpi.comresearchgate.net

Molecular Targeting: Beyond general cytotoxicity, some thiazole derivatives exhibit more targeted anticancer mechanisms. These include:

Enzyme Inhibition: Certain compounds have been found to inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis. mdpi.comresearchgate.net Other potential targets include aromatase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). mdpi.com

Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family. mdpi.com

Cell Cycle Arrest: These compounds can also interfere with the cell cycle, causing cancer cells to arrest at specific phases, such as the G1/S transition. mdpi.comresearchgate.net This prevents the cells from replicating and leads to an accumulation of cells in a non-proliferative state. mdpi.comresearchgate.net

Interactive Data Table: In Vitro Anticancer Activity of a Thiazole Derivative

Below is a representation of typical data obtained from in vitro anticancer studies of a thiazole derivative.

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| MCF-7 (Breast Cancer) | 1 | 85 | 2.57 |

| 2.5 | 52 | ||

| 5 | 28 | ||

| HepG2 (Liver Cancer) | 5 | 75 | 7.26 |

| 7.5 | 49 | ||

| 10 | 35 |

Note: The data presented in this table is illustrative and based on findings for active thiazole derivatives. mdpi.comresearchgate.net

Agrochemical Activity Mechanisms (Fungicidal, Insecticidal, Herbicidal)

The thiazole moiety is a well-established pharmacophore in agrochemical design, known to be a component of various fungicides and plant defense activators. The potential agrochemical activities of Sodium (4-methyl-1,3-thiazol-2-yl)acetate are hypothesized to stem from its structural similarity to other biologically active thiazoles.

Targeting Pathogen Pathways and Activation of Plant Induced Systemic Resistance

While direct evidence for this compound is not available, compounds containing a thiazole or the related thiadiazole ring are known to interfere with fungal pathogens and activate plant defense mechanisms. For instance, some antifungal thiazole derivatives function by inducing oxidative damage in fungal cells frontiersin.org.

A key mechanism by which plants defend against pathogens is Induced Systemic Resistance (ISR), a state of heightened defensive capacity triggered by specific stimuli nih.govnih.gov. This response is often mediated by signaling pathways involving hormones like jasmonic acid and ethylene uowasit.edu.iq. Certain chemical compounds can act as elicitors to prime the plant's defense mechanisms nih.gov. It has been noted that the active metabolite of certain 1,2,3-thiadiazole-based compounds can induce Systemic Acquired Resistance (SAR), a related pathway, by acting downstream of salicylic acid accumulation but before the regulatory protein NPR1 researchgate.net. Given its structure, it is plausible that this compound could interact with plant signaling pathways to activate ISR, thereby providing broad-spectrum protection against pathogens. However, specific experimental validation is required.

Structure-Activity Relationship (SAR) in Agrochemical Design

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals. For the class of thiazole derivatives, SAR analyses have revealed key structural features that determine their antimicrobial and antifungal potency. The nature and position of substituents on the thiazole ring can significantly influence biological activity nih.govmdpi.com. For example, studies on various 2-thiazolylhydrazone derivatives and other thiazole-containing compounds have established relationships between specific structural modifications and their resulting bioactivity researchgate.netijpsdronline.com. The presence of the 4-methyl group and the acetate (B1210297) group at the 2-position of the thiazole ring in this compound are defining features. Comparative studies with analogs bearing different alkyl groups at the 4-position or alternative functional groups at the 2-position would be necessary to elucidate the specific contribution of these moieties to its potential agrochemical profile.

Receptor Binding Studies via Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor and enzyme-substrate interactions.

Protein-Ligand Interaction Analysis and Hotspot Identification

For various thiazole derivatives, molecular docking studies have successfully identified key protein-ligand interactions that are crucial for their biological activity researchgate.netresearchgate.net. These interactions often involve hydrogen bonds, hydrophobic interactions, and π-stacking with specific amino acid residues within the active site of a target protein researchgate.net. For example, docking studies of thiazole conjugates with the Rho6 protein, implicated in cancer, revealed specific hydrogen bond and arene-cation interactions that stabilize the complex nih.gov. Similarly, docking of thiazolidinone derivatives into the active site of the enzyme acetylcholinesterase has identified critical interactions nih.gov. While a specific protein target for the agrochemical activity of this compound has not been identified, computational analysis against known fungal or plant defense-related proteins could reveal potential binding modes and identify interaction "hotspots" essential for its activity.

Computational Prediction of Binding Affinity and Specificity

Computational models allow for the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the protein-ligand interaction. Lower binding energy values typically suggest a more stable complex. Studies on various thiazole-containing compounds have demonstrated a correlation between predicted binding affinities and observed biological activity nih.govplos.org. For instance, in a study of thiazolo[3,2-a]pyridine derivatives as potential anti-diabetic agents, the compound with the highest binding energy (-7.43 kcal/mol) against the α-amylase enzyme was identified as the most promising candidate plos.org. Should target proteins for this compound be identified, similar computational methods could be employed to predict its binding affinity and specificity, guiding further experimental validation.

| Compound Series | Target Protein | Predicted Binding Affinity Range (kcal/mol) | Reference |

| N-substituted-thiadiazol-amines | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | nih.gov |

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | Up to -7.43 | plos.org |

| Thiazole-Schiff base analogs | α-Glucosidase | Up to -13.45 | researchgate.net |

Agonist Activity at Specific Receptors (e.g., M-1 Muscarinic Receptor)

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor that plays a critical role in the central nervous system. Certain compounds containing thiadiazole rings, which are structurally related to thiazoles, have been identified as potent and selective agonists for the M1 muscarinic receptor nih.gov. These agonists are of interest for their potential therapeutic effects in neurological disorders mdpi.comgoogle.comportlandpress.com. Studies have shown that activity at the M1 receptor is not a prerequisite for all biological effects, such as muscarinic-induced analgesia nih.gov. While the specific compound this compound has not been explicitly tested for M1 receptor activity, the established precedent within this chemical class suggests it could be a candidate for such investigations.

Environmental Fate and Degradation Pathways

Metabolic Transformations of Thiazole-Containing Compounds in Environmental Compartments (e.g., Soil)

For instance, the degradation of benzothiazoles, which feature a thiazole (B1198619) ring fused to a benzene ring, has been studied in soil and aquatic environments. These studies indicate that microbial communities can metabolize benzothiazoles, although the rates and pathways can vary depending on the specific compound and environmental conditions. Unsubstituted benzothiazole and 2-hydroxybenzothiazole are generally considered to be biodegradable. nih.gov The initial steps in the degradation of some benzothiazoles involve hydroxylation and cleavage of the thiazole ring. ethz.ch

Table 1: Potential Metabolic Transformations of Thiazole Derivatives in Soil

| Transformation | Description | Potential Metabolites |

| Methyl Group Oxidation | Oxidation of the methyl group at the C4 position of the thiazole ring. | (4-hydroxymethyl-1,3-thiazol-2-yl)acetate, (4-carboxy-1,3-thiazol-2-yl)acetate |

| Side-Chain Cleavage | Cleavage of the acetate (B1210297) side chain from the thiazole ring. | 4-methyl-1,3-thiazole, Acetic acid |

| Thiazole Ring Cleavage | Microbial-mediated opening of the thiazole ring. | Various aliphatic and inorganic sulfur and nitrogen compounds |

| Hydroxylation | Addition of a hydroxyl group to the thiazole ring. | Hydroxylated derivatives of the parent compound |

Photolytic and Hydrolytic Degradation Mechanisms of Thiazole Derivatives

Photolytic Degradation:

Thiazole-containing compounds can be susceptible to photodegradation, a process driven by the absorption of light, particularly in the ultraviolet (UV) spectrum. The rate and mechanism of photolysis are highly dependent on the specific chemical structure and the presence of photosensitizing substances in the environment.

A study on the photo-degradation of a structurally related thiazole compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, provides significant insights into a potential degradation pathway. beilstein-journals.org This research demonstrated that upon exposure to visible light, the compound degraded into a single primary product. The proposed mechanism involves the reaction of the thiazole ring with singlet oxygen via a [4+2] Diels-Alder cycloaddition. beilstein-journals.org This reaction forms an unstable endoperoxide intermediate, which then rearranges to the final degradation product. beilstein-journals.org The study also noted that the presence of aryl ring substituents on the thiazole was crucial for this degradation pathway to occur. beilstein-journals.org

The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter in assessing the rate of photodegradation. While specific quantum yields for Sodium (4-methyl-1,3-thiazol-2-yl)acetate are not available, studies on other organic compounds demonstrate that quantum yields are wavelength-dependent and crucial for modeling direct photolysis in the environment. rsc.org

Hydrolytic Degradation:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is dependent on the presence of hydrolyzable functional groups and the pH of the surrounding environment. The ester-like linkage in the acetate moiety of this compound could potentially be a site for hydrolysis.

Generally, the hydrolysis of esters can be catalyzed by both acids and bases. whiterose.ac.uk The rate of hydrolysis is influenced by the steric and electronic properties of the molecule. While specific data on the hydrolytic stability of this compound under environmental pH conditions (typically ranging from 4 to 9) is not available, general principles of organic chemistry can be applied. nih.govresearchgate.net Carboxylic acid esters are known to undergo hydrolysis, and the rate of this reaction can be ranked relative to other functional groups. nih.gov The thiazole ring itself is generally stable to hydrolysis under neutral environmental conditions. However, extreme pH values or the presence of specific catalysts could potentially lead to ring cleavage, although this is less likely to be a primary degradation pathway in most natural environments.

Pathways of Microbial Degradation of Thiazole Structures

Microbial degradation is a key process in the environmental breakdown of many organic compounds. Various microorganisms, particularly bacteria and fungi, have been shown to degrade thiazole-containing compounds. The specific pathways of microbial degradation depend on the microbial species and the structure of the thiazole derivative.

Studies on the biodegradation of benzothiazoles have identified several bacterial strains, particularly from the genus Rhodococcus, that are capable of utilizing these compounds as a source of carbon, nitrogen, and sulfur. ethz.ch The initial steps in the microbial degradation of benzothiazole often involve hydroxylation of the benzene ring, followed by ring cleavage. ethz.ch For 2-mercaptobenzothiazole (MBT), a common industrial chemical, microbial degradation can proceed through methylation of the thiol group or hydroxylation and subsequent ring cleavage. ethz.ch

While benzothiazoles have a fused benzene ring, the fundamental microbial processes targeting the thiazole ring are likely to be relevant for this compound. The degradation of the thiazole ring itself is expected to involve enzymatic cleavage, leading to the formation of simpler aliphatic compounds and the release of inorganic sulfur and nitrogen. The specific enzymes involved in the cleavage of the thiazole ring in various microorganisms are a subject of ongoing research.

The degradation of other heterocyclic compounds, such as triazole fungicides, by soil bacteria like Klebsiella sp., Pseudomonas sp., and Citrobacter sp. has also been documented. nih.gov These bacteria can utilize the fungicides as a sole source of carbon and energy, indicating the presence of enzymatic machinery capable of breaking down heterocyclic rings. nih.gov

Table 2: Microorganisms Involved in the Degradation of Thiazole and Related Heterocyclic Compounds

| Microorganism Genus | Compound(s) Degraded | Reference(s) |

| Rhodococcus | Benzothiazoles (e.g., BT, OBT, MBT) | ethz.ch |

| Corynebacterium | 2-Mercaptobenzothiazole (MBT) | ethz.ch |

| Pseudomonas | 2-Mercaptobenzothiazole (MBT), Triazole fungicides | ethz.chnih.gov |

| Escherichia coli | 2-Mercaptobenzothiazole (MBT) | ethz.ch |

| Klebsiella | Triazole fungicides | nih.gov |

| Citrobacter | Triazole fungicides | nih.gov |

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is higher than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation.

Specific experimental data on the bioaccumulation of this compound is not available. However, an estimated Log Kow value can provide an indication of its potential to accumulate in organisms. Based on its chemical structure, the Log Kow for the neutral form, (4-methyl-1,3-thiazol-2-yl)acetic acid, is likely to be relatively low. For comparison, the estimated XlogP3-AA value for the structurally similar 4-ethyl-2-methyl-1,3-thiazole is 2.2. thegoodscentscompany.com Generally, substances with a Log Kow below 3 are considered to have a low potential for bioaccumulation.

The persistence and mobility of a chemical in the environment also play a crucial role in its bioaccumulation potential. nih.govacs.org Chemicals that are persistent and mobile in soil and water have a greater chance of being taken up by organisms. nih.govacs.org As a sodium salt of a carboxylic acid, this compound is expected to be water-soluble and, therefore, potentially mobile in soil and aquatic systems. However, its degradation through the pathways discussed above would limit its persistence and, consequently, its long-term bioaccumulation potential.

Applications in Advanced Materials Science and Other Fields

The thiazole (B1198619) ring, a fundamental heterocyclic structure, is a cornerstone in the development of advanced materials and analytical reagents. Its unique electronic properties, rigid and planar structure, and capacity for extended π-conjugation make it a versatile building block in various scientific and technological domains. Derivatives of thiazole, including compounds structurally related to Sodium (4-methyl-1,3-thiazol-2-yl)acetate, are integral to the innovation of organic electronics, the creation of novel dyes and pigments, the synthesis of complex organic molecules, and the development of sensitive analytical methods.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of thiazole (B1198619) derivatives is undergoing a significant transformation, driven by the principles of green chemistry to address the shortcomings of conventional methods, which often rely on hazardous reagents and produce considerable waste. researchgate.netnih.gov Future research is focused on developing synthetic protocols that are not only efficient but also environmentally benign. bepls.com

Key areas of development include:

Innovative Techniques : Methodologies such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being employed to reduce reaction times and energy consumption. researchgate.netnih.gov

Green Solvents and Catalysts : There is a growing emphasis on using renewable starting materials, non-toxic and recyclable catalysts, and green solvents like water or polyethylene (B3416737) glycol (PEG-400). researchgate.netbepls.com For instance, the use of a recyclable cross-linked chitosan (B1678972) hydrogel has been shown to be an effective biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation. mdpi.com

Atom Economy : A central concept in green chemistry is atom economy, which measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgprimescholars.com Reactions with high atom economy, such as pericyclic reactions and cycloadditions, are inherently more sustainable as they minimize the generation of byproducts. nih.gov The goal is to design synthetic pathways where the majority of atoms from the reactants are integrated into the thiazole product, thus reducing waste and improving cost-effectiveness. wikipedia.orgekb.eg

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Reaction Conditions | Often harsh, requiring high temperatures and long reaction times | Mild conditions, accelerated by microwaves or ultrasound nih.govbepls.com |

| Solvents | Often uses hazardous organic solvents | Employs green solvents like water, PEG-400, or solvent-free conditions bepls.combohrium.com |

| Catalysts | May use transition-metal catalysts that are toxic or difficult to remove | Utilizes non-toxic, recyclable catalysts, including biocatalysts researchgate.netmdpi.com |

| Waste Generation | Can generate significant amounts of chemical waste | Minimizes waste through high atom economy and recyclable components researchgate.netprimescholars.com |

| Efficiency | Variable yields and complex purification | Often results in high yields and simplified purification processes nih.govmdpi.com |

Advanced Computational Modeling for Predictive Research in Structure-Activity Relationships

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the rational design of new, more potent compounds. For thiazole derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how chemical structure influences therapeutic efficacy. ijper.org

Future research in this area will focus on:

Predictive QSAR Models : Developing robust 2D and 3D-QSAR models to predict the activity of novel thiazole compounds. researchgate.net These models are built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) to correlate molecular descriptors with biological activity. imist.ma

Descriptor Analysis : Identifying key molecular descriptors—such as molecular connectivity indices, Kier's shape index, lipophilicity (LogP), and electronic properties (ELUMO)—that govern the interactions of thiazole derivatives with their biological targets. imist.maresearchgate.net

Virtual Screening and Design : Utilizing these predictive models for the virtual screening of large compound libraries and for the de novo design of thiazole derivatives with enhanced activity against specific targets, such as antimicrobial, antioxidant, or anticancer agents. imist.maijpsr.com For example, QSAR models have been successfully developed to predict the antimicrobial activity of 2,4-disubstituted thiazoles. researchgate.net

| Biological Activity | Modeling Method | Key Findings/Descriptors | Reference |

|---|---|---|---|

| PIN1 Inhibition | MLR, PLS, ANN | Descriptors like MR, LogP, ELUMO, and J were significant. The ANN model showed the best performance. | imist.ma |

| Antimicrobial | 2D-QSAR, 3D-QSAR (kNN-MFA) | Electrostatic effects and specific 2D descriptors (T_C_C_4) were identified as major contributors to activity. | researchgate.net |

| Antimicrobial | QSAR | Molecular connectivity index (2χv) and Kier's shape index (κ α3) were key parameters for activity. | researchgate.net |

| Antioxidant | 2D & 3D-QSAR | Hydrophobicity, electrostatic, and steric effects were found to contribute to antioxidant activity. | ijpsr.com |

Exploration of Polypharmacology and Multi-target Approaches in Biological Systems

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. nih.gov Polypharmacology, the design of single chemical entities that can modulate multiple targets, represents a promising therapeutic strategy. The versatile thiazole scaffold is an ideal framework for developing such multi-target agents. researchgate.netresearchgate.net

Future research directions include:

Dual-Target Inhibitors : Designing thiazole derivatives that can simultaneously inhibit two related targets. For example, dual inhibitors of PI3K/mTOR are being developed as anticancer agents, leveraging the thiazole ring found in existing drugs like alpelisib. nih.gov

Multi-Target Agents for Neurodegenerative Diseases : Creating compounds for Alzheimer's disease that combine cholinesterase inhibition with other relevant activities, such as inhibiting β-amyloid aggregation and metal chelation. nih.gov

Combating Drug Resistance : Developing multi-target antimicrobials to overcome resistance mechanisms. By hitting multiple targets, these agents can be more effective and less prone to the development of resistance. nih.gov The design of such compounds often involves creating hybrid molecules that merge the thiazole core with other pharmacologically active heterocycles. scilit.com

| Thiazole Derivative Type | Biological Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Thiazole-clubbed piperazine | hAChE, hBuChE, Aβ aggregation, metal chelation | Alzheimer's Disease | nih.gov |

| Hydrazinyl-1,3-thiazole | PI3K, mTOR | Cancer | nih.gov |

| Thiazole-based hybrids | Dual EGFR/VEGFR-2, E. coli DNA gyrase | Cancer, Antibacterial | researchgate.net |

| 2-Aminothiazole derivatives | S. aureus DNA gyrase, Topoisomerase IV, DHFR | Antibacterial | researchgate.net |

Environmental Remediation Strategies for Thiazole-Containing Emerging Contaminants

The widespread use of thiazole derivatives in agriculture (as fungicides like thiabendazole), industry (as vulcanization accelerators like 2-mercaptobenzothiazole), and medicine has led to their emergence as environmental contaminants. nih.govresearchgate.net These compounds have been detected in various aquatic environments, and their persistence and potential toxicity pose ecological risks. nih.gov

Future research is urgently needed to develop effective remediation strategies:

Advanced Oxidation Processes (AOPs) : Investigating AOPs, such as the use of ultraviolet (UV) light combined with hydrogen peroxide (H₂O₂), for the chemical degradation of thiazole pollutants. These processes generate highly reactive hydroxyl radicals that can break down the stable thiazole ring. nih.gov

Enzymatic Bioremediation : Exploring the use of enzymes, particularly oxidoreductases like chloroperoxidase (CPO), for the biological degradation of these contaminants. nih.gov Enzymatic methods can offer high specificity and operate under milder conditions compared to chemical methods.

Comparative Mechanistic Studies : Conducting detailed studies to compare the degradation pathways, intermediate products, and residual toxicity of different remediation techniques. For example, studies on the model pollutant thioflavin T showed that while both UV/H₂O₂ and CPO-based systems could degrade the compound, they produced different byproducts, and the resulting phytotoxicity of the treated water varied. nih.gov

| Parameter | Advanced Oxidation Process (UV + H₂O₂) | Enzymatic Bioremediation (CPO + H₂O₂) |

|---|---|---|

| Mechanism | Degradation via highly reactive hydroxyl radicals | Enzyme-catalyzed oxidation |

| Degradation Products | Leads to various oxidation and fragmentation products | Can result in halogenated byproducts if halide ions are present nih.gov |

| Efficiency | Can readily degrade a wide array of organic compounds nih.gov | Effective degradation, but efficiency can be substrate-specific |

| Residual Toxicity | May produce intermediates that are still toxic (phytotoxic) nih.gov | Treated sample showed less phytotoxicity compared to AOP in one study nih.gov |

Innovation in Materials Science Applications Based on Thiazole Architectures

The unique electronic and structural properties of the thiazole ring make it a valuable building block for advanced functional materials. Research in this area is expanding beyond pharmacology into the realm of materials science, with applications in electronics and optics.

Promising avenues for future innovation include:

Organic Semiconductors : Synthesizing thiazole-based π-conjugated polymers for use in organic electronics. The thiazole unit can help create a more coplanar and rigid polymer backbone, which is beneficial for charge transport in devices like organic thin-film transistors. northwestern.eduacs.org

Polymer Solar Cells (PSCs) : Developing novel thiazolothiazole-based copolymers as donor materials in PSCs. The electronic properties of these polymers can be tuned by altering the molecular structure, influencing the band gap and energy levels to optimize photovoltaic performance. researchgate.net

Luminescent Materials : Designing thiazole-containing coordination polymers and metal-organic frameworks (MOFs) with luminescent properties. mdpi.com Thiazoles are intrinsically fluorescent and can be incorporated into materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as phosphors for warm white LEDs. mdpi.com

Porous Organic Polymers (POPs) : Constructing highly luminescent, solid-state emissive POPs using thiazole linkages. These materials have potential applications in optoelectronics due to their high quantum yields and stability. rsc.org

| Application Area | Material Type | Key Property/Function | Reference |

|---|---|---|---|

| Organic Photovoltaics (OPVs) | π-Conjugated Polymers | Photoactive material with tunable HOMO energy level | acs.org |

| Polymer Solar Cells (PSCs) | Thiazolothiazole-based Copolymers | Donor material with tailored band gaps and energy levels | researchgate.net |

| Light-Emitting Diodes (LEDs) | Coordination Polymers / MOFs | Luminescent, red-emitting phosphor for warm white LEDs | mdpi.com |

| Organic Electronics | Imide-Functionalized Polymers | Highly electron-deficient semiconductor material | northwestern.edu |

| Optoelectronics | Porous Organic Polymers (POPs) | Solid-state emission with high luminescence efficiency | rsc.org |

Q & A

What are the established synthetic routes for Sodium (4-methyl-1,3-thiazol-2-yl)acetate, and how can reaction conditions be optimized for high yield?

Basic

The synthesis typically involves condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with sodium acetate derivatives. A general method includes refluxing 4-methylthiazole precursors with ethyl bromoacetate in ethanol, followed by hydrolysis and neutralization with sodium hydroxide to yield the sodium salt . Optimization focuses on solvent choice (e.g., absolute ethanol for improved solubility), stoichiometric ratios (1:1 for aldehyde and bromoacetate), and reaction time (1–2 hours under reflux). Post-synthesis purification via ether extraction and anhydrous sodium sulfate filtration ensures high purity .

How can the structural integrity of this compound be confirmed using advanced spectroscopic and crystallographic methods?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies key functional groups: the thiazole ring protons (δ 6.8–7.2 ppm) and acetate methylene protons (δ 3.5–4.0 ppm). Mass spectrometry (ESI-MS) confirms molecular weight via [M+Na]⁺ peaks. For crystallographic validation, single-crystal X-ray diffraction (SHELXL/SHELXS) resolves the coordination environment and confirms the sodium-thiazole-acetate linkage, as demonstrated in analogous tungsten-thiazole complexes .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced

Stability studies should assess hydrolysis susceptibility of the acetate group. At pH < 3, protonation of the carboxylate may lead to decarboxylation, while alkaline conditions (pH > 10) could degrade the thiazole ring. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments at 4°C to prevent hygroscopic degradation .

How does this compound interact with transition metals, and what coordination geometries are feasible?

Advanced

The thiazole nitrogen and acetate oxygen serve as donor sites for metal coordination. In tungsten complexes, the ligand adopts a κ²-N,O binding mode, forming distorted octahedral geometries. Experimental phasing with SHELXC/D/E can map metal-ligand interactions, while DFT calculations predict binding affinities (e.g., W(II) vs. Fe(II)) .

What contradictions exist in reported biological activities of thiazole-acetate derivatives, and how can they be resolved?

Advanced

Some studies report antiviral activity (e.g., herpes simplex inhibition ), while others highlight antifungal properties . Discrepancies may arise from substituent effects (e.g., 4-methyl vs. phenyl groups) or assay conditions. Resolving contradictions requires comparative structure-activity relationship (SAR) studies, standardized bioassays (e.g., plaque reduction neutralization tests for antivirals), and molecular docking to validate target binding (e.g., viral thymidine kinase vs. fungal CYP51) .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Advanced

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations assess membrane permeability (logP ~1.2) and solubility (logS ~-2.5). ADMET predictors (e.g., SwissADME) model metabolic stability, identifying potential cytochrome P450 interactions. Docking studies (AutoDock Vina) prioritize biological targets (e.g., RORγt for immunomodulation ).

How can crystallographic data for this compound be leveraged to resolve polymorphism or hydrate formation issues?

Advanced

High-resolution X-ray diffraction (HR-XRD) distinguishes polymorphs by comparing unit cell parameters (e.g., monoclinic vs. orthorhombic systems). Hydrate formation is identified via O—H···O hydrogen bonding patterns in the crystal lattice. SHELXL refinement with TWINABS corrects for twinning artifacts, while Mercury software visualizes packing motifs .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Advanced

Residual solvents (e.g., ethanol) and unreacted intermediates (e.g., ethyl bromoacetate) require GC-MS headspace analysis. Impurity profiling via HPLC-PDA (C18 columns, 0.1% TFA in acetonitrile/water gradient) detects thiazole degradation products. Limit of detection (LOD) is enhanced to <0.1% using charged aerosol detection (CAD) .

How does the 4-methyl substituent on the thiazole ring influence the compound’s electronic and steric properties in supramolecular assemblies?

Advanced

The methyl group increases electron density on the thiazole ring (inductive effect), enhancing π-stacking interactions in co-crystals. Steric hindrance from the methyl group reduces rotational freedom, stabilizing specific conformations in metal-organic frameworks (MOFs). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C—H···O vs. S···S interactions) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic

Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Avoid inhalation by working in fume hoods. Spills are neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Acute toxicity data (LD50 > 500 mg/kg in rodents) suggest moderate risk, but prolonged exposure mandates regular health monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.